Pseudothymidine vs. Thymidine: C-Nucleoside Resistance to N-Glycosidic Hydrolysis and Conformational Divergence
Pseudothymidine contains a C1′-C5 carbon-carbon bond replacing the acid-labile N-glycosidic C1′-N1 bond of thymidine, conferring resistance to acid-catalyzed hydrolysis [1]. This structural modification alters sugar-base conformational dynamics; pseudothymidine adopts a different distribution of syn/anti conformations compared to thymidine due to the absence of the N-glycosidic torsional constraint [1].
| Evidence Dimension | N-glycosidic bond stability and conformational flexibility |
|---|---|
| Target Compound Data | C1′-C5 carbon-carbon bond (C-nucleoside); no N-glycosidic bond present |
| Comparator Or Baseline | Thymidine: C1′-N1 N-glycosidic bond (N-nucleoside); susceptible to acid-catalyzed hydrolysis |
| Quantified Difference | Qualitative structural difference—C-nucleoside vs. N-nucleoside—resulting in complete resistance to N-glycosidic cleavage under acidic conditions |
| Conditions | Chemical structure determination and conformational analysis |
Why This Matters
For applications requiring acid stability (e.g., oligonucleotide deprotection, SELEX under harsh conditions) or altered polymerase recognition, pseudothymidine provides a non-hydrolyzable scaffold unavailable with thymidine.
- [1] Lutz S, Burgstaller P, Benner SA. An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases. Nucleic Acids Res. 1999;27(13):2792-2798. doi:10.1093/nar/27.13.2792 View Source
